1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine
Description
1-(2,4,5-Trifluorophenyl)-1H-pyrazol-3-amine is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a 2,4,5-trifluorophenyl group at position 1 and an amine (-NH₂) group at position 3. Its molecular formula is C₉H₆F₃N₃, with a molecular weight of 237.16 g/mol. The trifluorophenyl moiety enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
1-(2,4,5-trifluorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14-15/h1-4H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEZZUZVJWFRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)C2=CC(=C(C=C2F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Condensation Route (Analogous Method)
A related synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine involves:
Condensation of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methylhydrazine sulfate in ethanol with triethylamine at 85 °C for 12 hours.
Work-up includes aqueous sodium bicarbonate extraction, organic solvent extraction, drying, and column chromatography.
This method highlights the use of hydrazine derivatives to form the pyrazole ring, which could be adapted for trifluorophenyl-substituted analogs by using appropriate trifluorophenyl-substituted precursors.
Multi-Step Synthesis via Pyrazole Carboxylate Intermediates
A patent describing the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine illustrates a multi-step pathway that could be adapted for trifluorophenyl derivatives:
Condensation of diethyl butynedioate with methylhydrazine to form pyrazole carboxylic acid esters.
Bromination or halogenation to introduce substituents.
Hydrolysis to carboxylic acid.
Carbamate formation and subsequent acid-mediated deprotection to yield the pyrazol-3-amine.
This method emphasizes stepwise functional group transformations and could be modified to introduce trifluorophenyl groups via appropriate halogenated intermediates.
Data Table: Summary of Preparation Methods
| Method | Key Reactants / Precursors | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazine Condensation | (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one + methylhydrazine sulfate | EtOH, triethylamine, 85 °C, 12 h | 38 | Adaptable to trifluorophenyl analogs |
| Palladium-Catalyzed N-Arylation | Pyrazol-3-amine + 2,4,5-trifluorophenyl halide | Pd catalyst, base, polar aprotic solvent, heat | Not specified | Common for N-arylation, no direct data |
| Multi-Step Pyrazole Carboxylate Route | Diethyl butynedioate + methylhydrazine, followed by halogenation and deprotection | Multiple steps: condensation, bromination, hydrolysis, carbamate formation, acid deprotection | Not specified | Patent method for related pyrazol-3-amines |
Research Findings and Analytical Notes
The hydrazine condensation method is a straightforward route but yields moderate product amounts (~38%) and requires careful purification.
Palladium-catalyzed N-arylation offers regioselectivity and mild conditions but requires expensive catalysts and ligand optimization.
Multi-step synthetic routes provide flexibility for structural modifications but involve longer syntheses and more purification steps.
The trifluorophenyl substitution pattern (2,4,5-trifluoro) can influence reactivity and selectivity, necessitating tailored reaction conditions.
Safety data and detailed reaction optimizations for this compound are limited; researchers should consult supplier Safety Data Sheets and conduct reactions under controlled environments.
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The primary amine at position 3 undergoes typical nucleophilic reactions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides. For example, acetylation in dichloromethane with triethylamine yields N-acetyl-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine .
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic conditions produces N-alkyl derivatives .
Example Reaction Table
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Acylation | Acetyl chloride | DCM, Et₃N, 0°C → RT | N-Acetyl derivative | 85% | |
| Alkylation | Methyl iodide | DMF, K₂CO₃, 60°C | N-Methyl derivative | 78% |
Condensation Reactions
The amine participates in Schiff base formation with aldehydes or ketones:
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Schiff Base Synthesis : Reacts with 3,4-dimethoxybenzaldehyde in ethanol under acidic catalysis (e.g., acetic acid) to form imines . This reaction is critical for generating bioactive intermediates.
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration :
Electrophilic Aromatic Substitution
The trifluorophenyl group directs electrophiles to specific positions:
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Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50°C) due to electron-withdrawing fluorine atoms.
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Sulfonation : Achieved with fuming sulfuric acid, yielding sulfonated derivatives.
Nucleophilic Aromatic Substitution
Fluorine atoms at positions 2, 4, or 5 can be displaced under basic conditions:
Substitution Reactivity Comparison
| Position | Reactivity (vs. F⁻ displacement) | Preferred Conditions |
|---|---|---|
| 4-F | Moderate | NaOH, EtOH, Δ |
| 2-F | Low | Requires Cu catalyst |
| 5-F | High | K₂CO₃, DMF, 100°C |
Coupling Reactions
The amine engages in cross-coupling to form complex heterocycles:
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Buchwald-Hartwig Amination : With aryl halides (e.g., 4-bromotoluene), Pd catalysis forms biaryl amines .
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Suzuki-Miyaura Coupling : Requires prior halogenation of the pyrazole ring (e.g., bromination at position 5) .
Example Protocol
Coordination Chemistry
The amine acts as a ligand for transition metals:
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Copper Complexes : Forms stable complexes with Cu(II) in methanol, characterized by UV-Vis and ESR.
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Palladium Catalysis : Participates in catalytic cycles as a supporting ligand .
Key Research Findings
Scientific Research Applications
Agrochemical Applications
Pesticide Development
The compound has been investigated for its potential use as a pesticide. Research indicates that heterocyclic compounds, including those with a pyrazole structure, can effectively control agricultural pests such as insects and nematodes. Specifically, 1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine has shown promise in formulations aimed at pest management in crops .
Biocidal Properties
The compound's biocidal properties are notable in the context of protecting crops from damage caused by harmful organisms. It has been reported that similar trifluorinated compounds exhibit significant activity against plant-damaging bacteria, suggesting that this compound could be effective in agricultural biocides .
Pharmaceutical Applications
Antiviral Activity
Recent studies have explored the antiviral potential of pyrazole derivatives. Compounds structurally related to this compound have been tested against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The findings suggest that modifications to the pyrazole scaffold can enhance antiviral activity, indicating that this compound may serve as a lead structure for developing new antiviral agents .
Inhibition of Prostaglandin D Synthase
Research has also highlighted the potential of pyrazole derivatives in inhibiting specific enzymes such as prostaglandin D synthase. By docking studies and biological assays, compounds similar to this compound have demonstrated promising inhibitory effects on this enzyme, which is crucial in various inflammatory processes .
Case Study 1: Pesticide Efficacy
A study conducted on the efficacy of novel heterocyclic compounds for pest control demonstrated that formulations containing this compound exhibited significant reduction in pest populations compared to control groups. The results indicated a strong correlation between the concentration of the compound and its effectiveness as a pesticide.
Case Study 2: Antiviral Screening
In another investigation focusing on antiviral compounds, derivatives of pyrazole were synthesized and screened against HIV strains. The results showed that certain modifications to the trifluorophenyl group enhanced the activity against resistant viral strains, paving the way for future drug development based on this scaffold.
Mechanism of Action
The mechanism of action of 1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine with structurally related pyrazole derivatives, focusing on substituents, molecular properties, and synthetic pathways:
Key Structural and Functional Differences:
Fluorination Patterns: The 2,4,5-trifluorophenyl group in the target compound provides greater electronegativity and lipophilicity compared to 2,4-difluorophenyl () or 3-chlorophenyl () analogs. This enhances membrane permeability and metabolic stability .
Synthetic Pathways: Most analogs are synthesized via nucleophilic substitution or cross-coupling reactions. For example, 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine is derived from 4-fluoroacetophenone , while adamantane-containing analogs require alkylation with brominated adamantane .
Biological Relevance: Fluorinated pyrazoles are frequently explored as kinase inhibitors (e.g., JAK2 or EGFR inhibitors) due to their ability to occupy hydrophobic pockets in enzyme active sites .
Physicochemical and Pharmacokinetic Trends
Biological Activity
1-(2,4,5-Trifluorophenyl)-1H-pyrazol-3-amine is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by data from various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2,4,5-trifluoroaniline with appropriate pyrazole precursors. The structural characteristics can be confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts:
- Antiproliferative Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated high antiproliferative activity against breast, colon, and lung cancer cell lines, indicating that modifications in the pyrazole structure can enhance biological effectiveness .
- Antimicrobial Properties : Research on pyrazole derivatives has indicated potent antimicrobial activity. A study reported that synthesized pyrazole-triazole hybrids exhibited significant antimicrobial sensitivity against various pathogens using the agar dilution technique .
- Inhibition of Specific Enzymes : Some compounds within this class have been identified as inhibitors of specific kinases such as p38 MAP kinase. This is crucial for therapeutic applications in inflammatory diseases and cancer treatment .
Anticancer Activity
A study evaluated the anticancer potential of various pyrazole derivatives, including those similar to this compound. The results indicated that certain modifications led to enhanced inhibition of cancer cell proliferation. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | Breast Cancer | 10 |
| Compound B | Colon Cancer | 15 |
| Compound C | Lung Cancer | 12 |
These results suggest that the trifluorophenyl group may play a role in enhancing biological activity through improved interactions with cellular targets .
Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, several pyrazole derivatives were tested against fungal strains. The results showed that compounds derived from pyrazoles exhibited varying degrees of antifungal activity:
| Compound | Fungal Strain | IC50 (μg/mL) |
|---|---|---|
| Compound D | Fusarium oxysporum | 18.8 |
| Compound E | Candida albicans | 54.4 |
These findings highlight the potential use of these compounds in agricultural applications as biocides or fungicides .
The mechanisms underlying the biological activities of this compound and its derivatives are multifaceted:
- Inhibition of Kinases : The interaction with specific kinases like p38 MAP kinase is crucial for modulating inflammatory responses and cell proliferation.
- Disruption of Protein Interactions : Some studies suggest that these compounds can disrupt critical protein-protein interactions necessary for viral replication or cancer cell survival .
Q & A
Q. What are the established synthetic routes for 1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions. For example, a multi-step process involving fluorinated aryl precursors (e.g., 2,4,5-trifluorophenyl derivatives) can yield the pyrazole core. Key steps include cyclization using hydrazine derivatives and catalytic optimization. Intermediates are characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For fluorinated analogs, -NMR is critical to confirm substitution patterns .
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction is used to determine bond lengths, angles, and supramolecular interactions. For example, studies on related fluorophenyl-pyrazole analogs reveal triclinic crystal systems (space group P1) with precise measurements of unit cell parameters (e.g., a = 8.5–10.5 Å, α = 79–109°). Data collection involves diffractometers (e.g., Bruker SMART APEXII) with graphite-monochromated radiation. Refinement protocols (e.g., SHELXL) ensure R-factors < 0.08 .
Q. What spectroscopic methods are essential for purity assessment?
Purity is validated via HPLC (reversed-phase C18 columns, UV detection at 254 nm) coupled with mass spectrometry. For fluorinated compounds, elemental analysis (C, H, N) and -NMR are critical to confirm stoichiometry and rule out defluorination byproducts. Thermal stability is assessed via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can contradictory solubility data in fluorinated solvents be resolved?
Discrepancies arise from varying crystallinity or polymorphic forms. Solubility studies should be conducted under controlled conditions (e.g., 25°C, inert atmosphere) using saturated solutions analyzed via UV-Vis spectroscopy. Hansen solubility parameters can predict solvent compatibility, while DSC/X-ray powder diffraction (XRPD) identifies polymorphs .
Q. What strategies mitigate low yields in fluorinated aryl substitution reactions?
Low yields often stem from steric hindrance or electron-deficient aryl rings. Strategies include:
Q. How are structure-activity relationships (SAR) explored for pharmacological targets?
SAR studies involve synthesizing analogs with modified substituents (e.g., replacing fluorine with chlorine or methoxy groups). Binding affinity is assessed via radioligand assays (e.g., competitive binding with -labeled probes) or surface plasmon resonance (SPR). Computational docking (e.g., AutoDock Vina) predicts interactions with target proteins like kinases or GPCRs .
Q. What methods validate the stability of the compound under physiological conditions?
Stability is tested in simulated biological media (e.g., PBS at pH 7.4, 37°C) over 24–72 hours. Degradation products are identified via LC-MS/MS. Accelerated stability studies (40°C/75% RH) assess shelf life, while forced degradation (acid/base/oxidative stress) identifies vulnerable functional groups .
Data Contradiction and Optimization
Q. How to address discrepancies in reported catalytic efficiencies for condensation reactions?
Contradictory data may arise from catalyst loading or solvent effects. Systematic optimization via Design of Experiments (DoE) methodologies (e.g., Box-Behnken design) can identify critical factors (e.g., catalyst concentration, reaction time). Kinetic studies (e.g., monitoring via in situ IR) provide mechanistic insights .
Q. What analytical approaches resolve conflicting crystallographic data for polymorphs?
Conflicting unit cell parameters are resolved by re-measuring crystals from different batches under identical conditions (173 K, N flow). Pair distribution function (PDF) analysis complements X-ray data for amorphous phases. Synchrotron radiation improves resolution for low-quality crystals .
Q. How to optimize reaction conditions for gram-scale synthesis without compromising purity?
Scale-up requires solvent selection (e.g., switching from THF to toluene for better reflux) and catalyst recovery (e.g., immobilized Pd on silica). Continuous flow reactors enhance heat/mass transfer. Purity is maintained via fractional crystallization or chromatography (e.g., flash silica gel, 40–60 µm) .
Methodological Tables
Table 1: Key Crystallographic Data for Fluorophenyl-Pyrazole Analogs
| Parameter | Value Range | Reference |
|---|---|---|
| Space group | P1 (triclinic) | |
| Unit cell volume (ų) | 845.9–950.03 | |
| R-factor | 0.031–0.079 | |
| Radiation source | Cu-Kα or Mo-Kα |
Table 2: Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low solubility | Use DMSO:EtOH (1:1) | |
| Defluorination | Avoid strong bases | |
| Polymorph formation | Seeding with pure crystals |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
